molecular formula C23H24BrO2P B151500 (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide CAS No. 42843-94-7

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

Cat. No. B151500
CAS RN: 42843-94-7
M. Wt: 443.3 g/mol
InChI Key: ANKBQEBRESYXDT-UHFFFAOYSA-M
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Description

While none of the provided papers directly discuss (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide, they do provide insights into related phosphonium compounds that can help infer some aspects of its chemistry. Phosphonium salts, in general, are known for their utility in organic synthesis, particularly in the Wittig reaction for the formation of alkenes .

Synthesis Analysis

The synthesis of related phosphonium salts typically involves the reaction of a phosphine with an appropriate alkyl halide or through the alkylation of triphenylphosphine. For instance, 3,3,3-Trichloropropyl-1-triphenylphosphonium chloride is prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . Similarly, (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide could be synthesized through the reaction of triphenylphosphine with an ethoxy-oxopropyl halide.

Molecular Structure Analysis

The molecular structure of phosphonium salts is often tetrahedral around the phosphorus atom. For example, the crystal structure of a related compound, [(C6H5)3PC(C4H8)(COOC2H5)]Br, consists of a tetrahedral cation and a Br- anion . This suggests that (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide would also exhibit a tetrahedral geometry around the phosphorus atom.

Chemical Reactions Analysis

Phosphonium salts are known to participate in various chemical reactions. They can act as intermediates in the synthesis of alkenes through the Wittig reaction . Additionally, they can serve as brominating agents for double bonds and phenolic rings, as seen with 1,3-propanediylbis(triphenylphosphonium) monotribromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium salts include good solubility in organic solvents such as methanol, ethanol, acetone, dichloromethane, and THF . They also exhibit thermal and physicochemical stability, which are advantageous for their use in organic synthesis. The crystal packing structures are often stabilized by various intermolecular interactions, including C-H···π contacts .

Scientific Research Applications

Synthesis and Chemical Properties

  • (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide has been used in the preparation of pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts, offering a method for protecting alkyl 4-halo-3-oxobutanoates (Moorhoff, 1997).
  • It reacts with arylhydrazines in acidic medium to form hydrazones, leading to the formation of (2,5-diaryl-2,3-dihydro-1H-pyrazol-3-yl)triphenylphosphonium bromides (Khachikyan et al., 2019).

Antitumor Properties

  • This compound has been explored in the synthesis of antitumor compounds, notably in the context of vinblastine-type alkaloids (Mangeney et al., 1979).

Reactions with Binucleophiles

  • The compound has been utilized in reactions with hydroxylamine hydrochloride, forming oximes and undergoing α-phenyl migration, as well as yielding phosphorus-substituted quinoxalines (Khachikyan et al., 2017).

Organic Synthesis

  • It has been used in a three-component condensation reaction with isocyanides and electron-deficient acetylenic esters to synthesize fully substituted N-alkyl-2-triphenylphosphoranylidene glutarimides (Shaabani et al., 2006).

Synthesis of Phosphonium Salts

  • The compound has been synthesized and studied for its antitumor properties, revealing significant activity in certain cancer models (Dubois et al., 1978).

NMR Spectroscopy Applications

  • Its derivatives have been designed for mitochondrial pH determination by (31)P NMR spectroscopy, providing insights into mitochondrial pH gradients (Culcasi et al., 2013).

Corrosion Inhibition Studies

  • Phosphonium salts, including derivatives of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide, have been investigated for their potential as corrosion inhibitors (Xia Ming, 2003).

Biological Characterization

  • Its use in mitochondrial oxidative damage and redox signaling studies has been explored, particularly in measuring H2O2 in living organisms (Cochemé et al., 2012).

Impact on Schistosoma mansoni

  • Phosphonium salts, including this compound, have been evaluated for their effects on the cholinergic nervous system of Schistosoma mansoni, a parasitic worm (McAllister et al., 1980).

Photocytotoxicity Research

  • The compound has been involved in the synthesis of oxovanadium(IV) complexes for cellular imaging and mitochondria targeted photocytotoxicity (Banik et al., 2014).

properties

IUPAC Name

(3-ethoxy-3-oxopropyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2P.BrH/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKBQEBRESYXDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962735
Record name (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

CAS RN

42843-94-7
Record name 42843-94-7
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Record name (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethoxycarbonyl)ethyl triphenylphosphonium bromide
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Record name TRIPHENYL(2-CARBOETHOXYETHYL)PHOSPHONIUM BROMIDE
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Synthesis routes and methods

Procedure details

Ethyl 3-bromopropionate (1.81 g, 0.01 moles) was added to a three-necked, 100 mL round bottom flask equipped with a magnetic stirrer, thermocouple and temperature controller, condenser, and heating mantle. Triphenylphosphine (2.62 g, 0.01 moles) and toluene (25 ml) was added and the mixture was heated to reflux temperature. As the temperature turned 90° C., the mixture turned slightly cloudy. After 3 hours at 115° C., the reaction mixture was cooled to room temperature, during which time a yellow colored waxy material settled to the bottom of the reaction flask. The liquid was removed and the residual waxy solid dissolved in dichloromethane (about 10 ml). Diethyl ether (about 15 ml) was added to the dichloromethane solution and a precipitate was formed. The precipitate was collected by filtration and dried under vacuum to give the required phosphonium salt (0.8 grams; 18% yield). The structure of the product was confirmed by 1H NMR analysis.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
18%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Haitham, F Yaccoubi - Phosphorus, Sulfur, and Silicon and the …, 2023 - Taylor & Francis
The synthesis of new phosphonium salts derived from Michael acceptors via a one-pot reaction process and the study of their NMR characteristics is described. The simple and rapid 1,…
Number of citations: 2 www.tandfonline.com

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